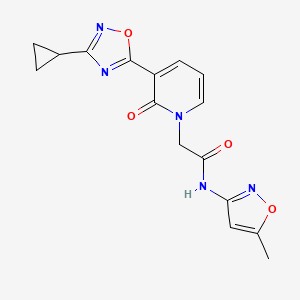

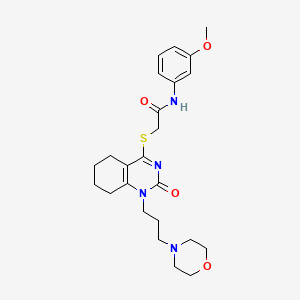

![molecular formula C16H12F3N3OS B2807143 3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 723748-35-4](/img/structure/B2807143.png)

3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C16H12F3N3OS and a molecular weight of 351.35 . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a ring-shaped carbon-containing structure known as pyridine. It also contains three fluorine atoms and a methyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are generally related to the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The compound 3-amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, alongside its analogs, has been extensively studied for its reactivity and utility in synthesizing various heterocyclic compounds. These compounds are integral in developing new materials with potential pharmaceutical applications. One study detailed the synthesis of new 7-(2-thienyl)-9-trifluoromethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused tetracyclic systems, showcasing the versatility of thieno[2,3-b]pyridine derivatives in heterocyclic chemistry (Bakhite, Abdel-rahman, & Al-Taifi, 2005). Similarly, another study explored reactions leading to new pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems, emphasizing the compound's role in synthesizing complex heterocyclic structures (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Molecular Structure Analysis

The molecular structures of various derivatives have been analyzed to understand better the relationship between structure and reactivity or potential biological activity. For instance, the molecular structure of 3-amino-2-aroyl(alkoxycarbonyl, arylcarbamoyl)-4-aryl(hetaryl)-5-arylcarbamoyl-6-methylthieno[2,3-b]pyridines was examined, highlighting the potential for diverse biological activities based on structural modifications (Dyachenko et al., 2019).

Antiproliferative Activities

A significant area of research involves evaluating the antiproliferative activities of thieno[2,3-b]pyridine derivatives against various cancer cell lines. One study synthesized a series of 2-chlorophenyl carboxamide thienopyridines, revealing insights into structure-activity relationships for antiproliferative compounds targeting the phospholipase C enzyme (van Rensburg et al., 2017). Another study focused on tethered aryl groups to increase the activity of anti-proliferative thieno[2,3-b]pyridines by targeting a lipophilic region in the active site of phosphoinositide phospholipase C, demonstrating the potential for designing more effective cancer therapeutics (Haverkate et al., 2021).

Antimicrobial Activity

The antimicrobial activity of thieno[2,3-b]pyridine derivatives has also been explored, with some compounds showing promising results against various microbial strains. This suggests potential applications in developing new antimicrobial agents (Kolisnyk et al., 2015).

Novel Synthetic Pathways

Research has also focused on developing new synthetic pathways to create thieno[2,3-b]pyridine derivatives, enabling the exploration of novel compounds with potential therapeutic applications. For example, innovative approaches have been devised for synthesizing thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting the compound's utility as a versatile synthon in organic synthesis (El-Meligie et al., 2020).

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its intermediates, which this compound is a part of, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, such compounds are in increasing demand to maintain crop production .

Propiedades

IUPAC Name |

3-amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3OS/c17-16(18,19)10-7-9(6-8-4-2-1-3-5-8)22-15-11(10)12(20)13(24-15)14(21)23/h1-5,7H,6,20H2,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHPSFAHYUOFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

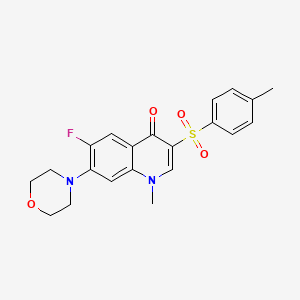

![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)

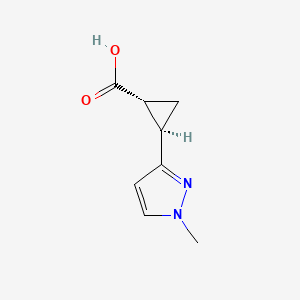

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)

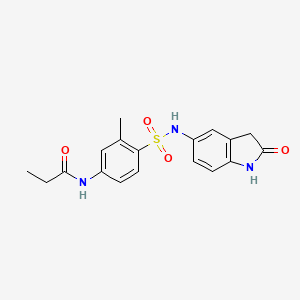

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)